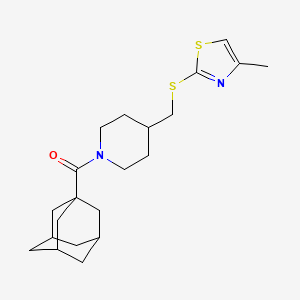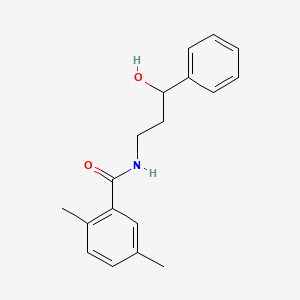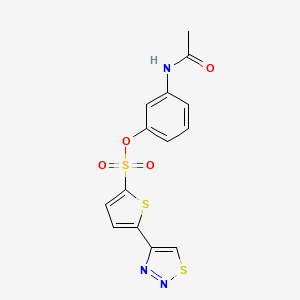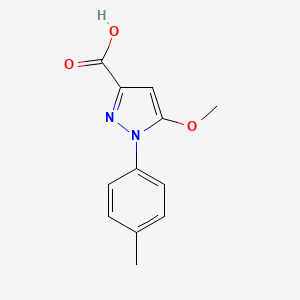
5-Methoxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a planar, aromatic ring. The methoxy, p-tolyl, and carboxylic acid substituents would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification reactions, and amide formation reactions. The methoxy group could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid and methoxy groups would likely make the compound soluble in polar solvents. The compound’s melting and boiling points, as well as other physical properties, would depend on the specifics of its molecular structure .Scientific Research Applications
Antifungal Activity
One study focused on the bioactivity-oriented modification strategy for succinate dehydrogenase (SDH) inhibitors, showcasing compounds with significant antifungal activity against various fungi affecting fruits and crops. A derivative, 5-(2-chloronicotinamido)-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid, demonstrated exceptional antifungal efficacy and SDH enzyme inhibition, highlighting its potential in agricultural applications (Liu et al., 2020).
Corrosion Inhibition
Another study demonstrated the utility of pyrazoline derivatives in enhancing mild steel's resistance to corrosion in hydrochloric acid solution. The research highlighted the compounds' high inhibition efficiencies and their potential in protecting petroleum refining facilities' infrastructure (Lgaz et al., 2020).
Nonlinear Optical Properties
Research on the structural, spectroscopic evaluations, and nonlinear optical properties of a pyrazole derivative revealed its potential in optical applications due to the small energy gap between its frontier molecular orbitals (Tamer et al., 2015).
Cytotoxicity Against Cancer Cells
A study on amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid assessed their antiproliferative activities against human cancer cell lines. One compound showed promising cytotoxic activity, indicating the potential for designing potent compounds to intervene with cancer cell proliferation (Cankara Pirol et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 5-Methoxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid may also interact with various biological targets.
Mode of Action
Indole derivatives, which share some structural similarities with this compound, have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of potential interactions with biological targets.
Biochemical Pathways
Indole derivatives have been shown to interact with a variety of biochemical pathways, influencing a wide range of biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
5-methoxy-1-(4-methylphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-3-5-9(6-4-8)14-11(17-2)7-10(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYBHJRHNIWWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

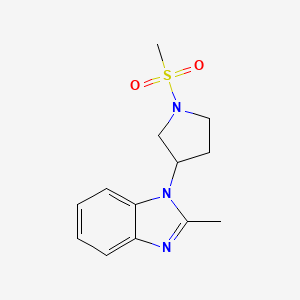
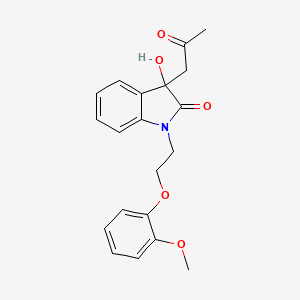
![N-(4-bromophenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941066.png)
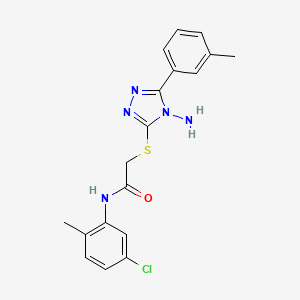
![2-[2-(Hydroxymethyl)benzimidazolyl]-1-piperidylethan-1-one](/img/structure/B2941070.png)
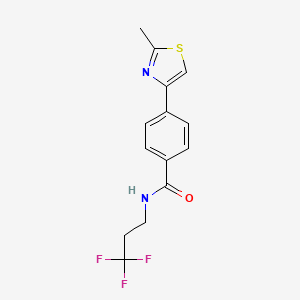
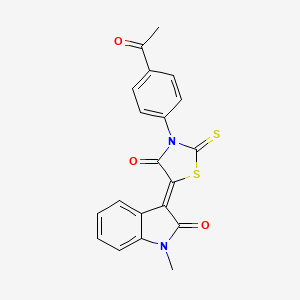
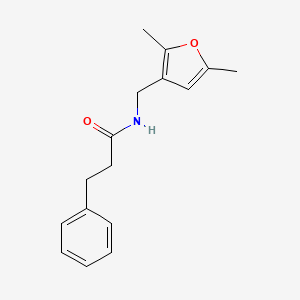
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2941076.png)

![(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2941078.png)
